N,N'-(Tetramethylene)bispicolinamide
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Overview
Description
N,N'-(Tetramethylene)bispicolinamide, also known as TMBPA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery, materials science, and catalysis. TMBPA is a symmetrical molecule composed of two picolinamide groups linked by a tetramethylene spacer.
Mechanism of Action
The mechanism of action of N,N'-(Tetramethylene)bispicolinamide as a metalloenzyme inhibitor involves the coordination of the picolinamide groups to the metal ion in the active site of the enzyme. This coordination results in the displacement of the water molecule or hydroxide ion from the metal ion, which is required for the catalytic activity of the enzyme. Therefore, N,N'-(Tetramethylene)bispicolinamide and its derivatives act as competitive inhibitors of the enzyme by blocking the access of the substrate to the active site.
Biochemical and Physiological Effects
N,N'-(Tetramethylene)bispicolinamide has been shown to have negligible toxicity in vitro and in vivo. However, its derivatives may have different toxicity profiles depending on their chemical structure and biological target. N,N'-(Tetramethylene)bispicolinamide has been shown to inhibit the activity of various metalloenzymes in vitro, including MMPs and CAs. MMPs are involved in the degradation of extracellular matrix proteins, which are required for tissue remodeling and repair. Therefore, the inhibition of MMPs by N,N'-(Tetramethylene)bispicolinamide may have potential applications in the treatment of various pathological conditions such as cancer and osteoarthritis. CAs are involved in the regulation of acid-base balance and fluid secretion in various tissues, including the eye. Therefore, the inhibition of CAs by N,N'-(Tetramethylene)bispicolinamide may have potential applications in the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
The advantages of using N,N'-(Tetramethylene)bispicolinamide in lab experiments include its ease of synthesis, high yield, and low toxicity. N,N'-(Tetramethylene)bispicolinamide is also a symmetrical molecule, which simplifies its characterization by various analytical techniques such as NMR spectroscopy and X-ray crystallography. However, the limitations of using N,N'-(Tetramethylene)bispicolinamide in lab experiments include its limited solubility in water and some organic solvents. Therefore, the use of appropriate solvents and surfactants may be required to improve its solubility and stability.
Future Directions
The future directions of N,N'-(Tetramethylene)bispicolinamide research include the design and synthesis of its derivatives with improved potency and selectivity towards specific metalloenzymes. The development of N,N'-(Tetramethylene)bispicolinamide-based MOFs with improved gas storage and separation properties is also an area of active research. The use of N,N'-(Tetramethylene)bispicolinamide as a ligand for the synthesis of metal catalysts with improved activity and selectivity is another area of potential research. Overall, N,N'-(Tetramethylene)bispicolinamide and its derivatives have potential applications in various scientific fields, and their further development and characterization may lead to the discovery of new drugs, materials, and catalysts.
Synthesis Methods
The synthesis of N,N'-(Tetramethylene)bispicolinamide involves the reaction of 2-picolinamide with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction results in the formation of N,N'-(Tetramethylene)bispicolinamide as a white solid with a yield of around 50%. The purity of the product can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
N,N'-(Tetramethylene)bispicolinamide has been extensively studied for its potential applications in various scientific fields. In drug discovery, N,N'-(Tetramethylene)bispicolinamide has been shown to inhibit the activity of metalloenzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). MMPs and CAs are involved in various pathological conditions, including cancer, osteoarthritis, and glaucoma. Therefore, N,N'-(Tetramethylene)bispicolinamide and its derivatives have been proposed as potential therapeutic agents for these diseases.
In materials science, N,N'-(Tetramethylene)bispicolinamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters linked by organic ligands. N,N'-(Tetramethylene)bispicolinamide has been shown to form MOFs with various metals, including copper, zinc, and nickel. These MOFs have potential applications in gas storage, separation, and catalysis.
In catalysis, N,N'-(Tetramethylene)bispicolinamide has been used as a ligand for various metal catalysts such as palladium and platinum. The resulting complexes have been shown to catalyze various reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. These reactions have potential applications in organic synthesis and drug discovery.
properties
IUPAC Name |
N-[4-(pyridine-2-carbonylamino)butyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(13-7-1-3-9-17-13)19-11-5-6-12-20-16(22)14-8-2-4-10-18-14/h1-4,7-10H,5-6,11-12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRWDSFACBEQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804367 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-butane-1,4-diyldipyridine-2-carboxamide |
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